2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene
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Overview
Description
2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of difluoromethoxy and difluoromethyl groups in the naphthalene structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate . The reaction conditions often involve the use of radical initiators and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying biological interactions and developing fluorinated biomolecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, with a focus on its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene involves its interaction with molecular targets through its difluoromethoxy and difluoromethyl groups. These groups can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved often include radical intermediates and catalytic processes that facilitate the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)naphthalene
- 6-(Difluoromethyl)naphthalene
- Difluoromethyl phenoxathiinium tetrafluoroborate
Uniqueness
2-(Difluoromethoxy)-6-(difluoromethyl)naphthalene is unique due to the simultaneous presence of both difluoromethoxy and difluoromethyl groups on the naphthalene ring. This dual substitution imparts distinct chemical properties, such as enhanced stability and reactivity, compared to compounds with only one of these groups. The combination of these groups also allows for more versatile applications in various fields .
Properties
Molecular Formula |
C12H8F4O |
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Molecular Weight |
244.18 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)9-2-1-8-6-10(17-12(15)16)4-3-7(8)5-9/h1-6,11-12H |
InChI Key |
QNJYQUCHHJLUHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(F)F |
Origin of Product |
United States |
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